molecular formula C19H20ClN3O2 B252768 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide

Cat. No. B252768
M. Wt: 357.8 g/mol
InChI Key: PDSPEROFHLNIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. In

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide targets the HDAC6 enzyme, which is involved in the regulation of various cellular processes such as protein degradation, cell migration, and immune response. By inhibiting HDAC6, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide leads to the accumulation of acetylated proteins, which can have various effects on cellular processes. For example, the accumulation of acetylated proteins can lead to the activation of the unfolded protein response, which can result in cell death in cancer cells. Additionally, the accumulation of acetylated proteins can lead to the stabilization of microtubules, which can have neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been shown to induce cell death, inhibit cell proliferation, and sensitize cells to other anti-cancer therapies. In models of neurodegenerative diseases, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been shown to have neuroprotective effects, improve cognitive function, and reduce neuroinflammation. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been shown to have anti-inflammatory effects in models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide in lab experiments is its specificity for HDAC6, which allows for the selective modulation of cellular processes that are regulated by this enzyme. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been shown to have good pharmacokinetic properties, which allows for its use in in vivo studies. However, one limitation of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide in lab experiments is its potential toxicity, which can limit its use in certain cell types or animal models.

Future Directions

There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide. One direction is the exploration of its potential therapeutic applications in combination with other anti-cancer therapies. Another direction is the investigation of its effects on other cellular processes that are regulated by HDAC6. Additionally, the development of more potent and selective HDAC6 inhibitors based on the structure of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide is another potential future direction. Finally, the investigation of the potential side effects of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide in clinical trials is an important future direction for the development of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide involves a multi-step process that includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-(4-acetylpiperazin-1-yl)aniline to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide. This synthesis method has been optimized to produce high yields of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide with good purity.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer types, including multiple myeloma, lymphoma, and solid tumors. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has been shown to have anti-inflammatory effects in models of inflammatory disorders such as rheumatoid arthritis.

properties

Product Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

PDSPEROFHLNIBO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

solubility

1 [ug/mL]

Origin of Product

United States

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